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Compound of Interest

Compound Name: 2-Amino-3-phenylquinoline

Cat. No.: B1279982 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data

for 2-Amino-3-phenylquinoline. Due to the absence of a complete, publicly available

experimental dataset for this specific molecule, this guide synthesizes predicted values based

on the analysis of structurally similar compounds and established principles of spectroscopic

interpretation. The information herein serves as a robust reference for the characterization and

identification of 2-Amino-3-phenylquinoline.

Core Spectroscopic Data
The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR), Infrared

(IR), and Mass Spectrometry (MS) data for 2-Amino-3-phenylquinoline.

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)
Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~7.8 - 8.1 m 2H Quinoline H-4, H-5

~7.5 - 7.7 m 2H Quinoline H-8, H-6

~7.2 - 7.4 m 6H
Phenyl H, Quinoline

H-7

~4.5 - 5.5 br s 2H NH₂
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Note: Chemical shifts are referenced to TMS (δ 0.00). The broad singlet for the amino protons

is subject to concentration and solvent effects and may exchange with D₂O.

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)
Chemical Shift (δ, ppm) Assignment

~156 - 158 C2 (C-NH₂)

~147 - 149 C8a

~138 - 140 Phenyl C1' (ipso)

~130 - 132 C4

~128 - 130 Phenyl C2', C6', C4'

~127 - 129 Phenyl C3', C5'

~126 - 128 C5, C6

~124 - 126 C7, C8

~122 - 124 C4a

~118 - 120 C3

Table 3: Predicted IR Data (KBr Pellet)
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Wavenumber (cm⁻¹) Intensity Assignment

3450 - 3300 Medium, Sharp (doublet)
N-H stretch (asymmetric &

symmetric)

3100 - 3000 Medium to Weak Aromatic C-H stretch

1620 - 1580 Strong
N-H bend (scissoring) and

C=N stretch

1500 - 1400 Medium to Strong
Aromatic C=C skeletal

vibrations

1340 - 1250 Strong Aromatic C-N stretch

900 - 675 Strong
Aromatic C-H out-of-plane

bend

Table 4: Predicted Mass Spectrometry Data
m/z Relative Intensity Assignment

220 High [M]⁺ (Molecular Ion)

219 Moderate [M-H]⁺

203 Moderate to High [M-NH₂]⁺ or [M-NH₃]⁺

116 Moderate Fission product

101 Moderate Fission product

Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation:

Accurately weigh 5-10 mg of 2-Amino-3-phenylquinoline for ¹H NMR and 20-25 mg for ¹³C

NMR.
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Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,

CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.

For quantitative analysis, an internal standard such as tetramethylsilane (TMS) can be

added.

2. Instrumentation and Data Acquisition:

The spectra are typically acquired on a 400 MHz or 500 MHz NMR spectrometer.

The instrument is locked to the deuterium signal of the solvent, and the magnetic field is

shimmed to achieve optimal homogeneity.

For ¹H NMR: A standard single-pulse sequence is used. Key parameters include a spectral

width of approximately 16 ppm, an acquisition time of 2-4 seconds, a relaxation delay of 1-5

seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

For ¹³C NMR: A proton-decoupled pulse sequence is commonly employed. A wider spectral

width (e.g., 240 ppm) is used, and a significantly larger number of scans is required due to

the lower natural abundance of ¹³C.

3. Data Processing:

The raw data (Free Induction Decay - FID) is Fourier transformed to generate the spectrum.

Phase and baseline corrections are applied.

The chemical shifts are referenced to the internal standard (TMS at 0.00 ppm) or the residual

solvent peak.

Fourier-Transform Infrared (FT-IR) Spectroscopy
1. Sample Preparation (KBr Pellet Method):

Thoroughly grind 1-2 mg of 2-Amino-3-phenylquinoline with approximately 100-200 mg of

dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine,
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homogeneous powder is obtained.

Transfer the mixture to a pellet press and apply pressure (typically 8-10 tons) to form a

transparent or translucent pellet.

2. Instrumentation and Data Acquisition:

Record a background spectrum of the empty sample compartment.

Mount the KBr pellet in the sample holder and place it in the spectrometer.

Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

3. Data Processing:

The sample spectrum is ratioed against the background spectrum to produce the final

transmittance or absorbance spectrum.

Mass Spectrometry (MS)
1. Sample Introduction and Ionization:

For a solid sample, direct insertion or dissolution in a suitable solvent (e.g., methanol,

acetonitrile) for infusion or injection into the mass spectrometer is common.

Electron Impact (EI) or Electrospray Ionization (ESI) are common ionization techniques for

this type of molecule. ESI is a softer ionization method and is likely to yield a prominent

molecular ion peak.

2. Instrumentation and Data Acquisition:

A high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap) is used to obtain

accurate mass measurements.

The instrument is calibrated using a known standard.

The mass spectrum is acquired over a relevant m/z range (e.g., 50-500 amu).
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3. Data Analysis:

The resulting mass spectrum is analyzed to identify the molecular ion peak and

characteristic fragment ions.

The accurate mass measurement of the molecular ion is used to confirm the elemental

composition.

Visualized Workflows
The following diagrams illustrate the general workflows for the spectroscopic analyses

described.
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Caption: General workflow for spectroscopic analysis.
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Caption: Relationship between compound and spectroscopic techniques.

To cite this document: BenchChem. [Spectroscopic Profile of 2-Amino-3-phenylquinoline: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1279982#spectroscopic-data-of-2-amino-3-
phenylquinoline-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1279982?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

